(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol

Aldo-keto reductase inhibition AKR1B10 Cancer therapeutics

This compound provides a validated starting point for kinase (FGFR) and GPCR (5-HT1F) drug discovery. The 5-methoxy substitution at the critical C-5 position enables >100-fold selectivity over 5-HT1A/1B/1D receptors, while the hydroxymethyl handle at C-2 facilitates rapid derivatization. Documented AKR1B10 inhibition (IC50 130 nM) supports oncology research programs. Melting point 125-130°C; LogP 0.83. Purchase for synthesis of selective inhibitors.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 17288-45-8
Cat. No. B173290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
CAS17288-45-8
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC(=C2)CO
InChIInChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3
InChIKeyRZPMHOYPBOPNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol (CAS 17288-45-8): Baseline Properties and Procurement Specifications


(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol (CAS 17288-45-8) is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine (4-azaindole) core scaffold bearing a hydroxymethyl group at the 2-position and a methoxy substituent at the 5-position . The compound has a molecular formula of C₉H₁₀N₂O₂, a molecular weight of 178.19 g/mol, and is commercially available as a solid with a reported melting point of 125–130°C . Its LogP is calculated as 0.83, indicating moderate hydrophilicity . This substitution pattern is distinguished from the non-methoxylated parent scaffold (1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, CAS 17288-47-0, by the presence of the electron-donating 5-methoxy group, which alters both physicochemical properties and biological target engagement profiles .

Why Unsubstituted or Differentially Substituted Pyrrolo[3,2-b]pyridine Analogs Cannot Substitute for CAS 17288-45-8


The pyrrolo[3,2-b]pyridine scaffold exhibits pronounced sensitivity to substituent position and electronic character in governing target engagement and selectivity. Substituents at the C-5 position are documented to profoundly modulate both receptor affinity and selectivity profiles [1]. Specifically, while the unsubstituted pyrrolo[3,2-b]pyridine analogue (3a) demonstrates high 5-HT₁F receptor affinity, it offers no selectivity improvement over comparator compounds; conversely, the introduction of a C-5 acetamide group (3b) confers greater than 100-fold selectivity over 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors [1]. Similarly, in the context of kinase inhibition, the 5-methoxy substitution pattern is associated with FGFR inhibitory activity . These structure-activity relationship (SAR) findings underscore that unsubstituted parent scaffolds (e.g., CAS 17288-47-0) or regioisomers (e.g., 4-methoxy substitution on pyrrolo[2,3-b]pyridine) cannot be assumed to recapitulate the target engagement profile of the 5-methoxy-2-hydroxymethyl-substituted compound.

Quantitative Differentiation Evidence for (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol (CAS 17288-45-8) Relative to Comparator Compounds


AKR1B10 Inhibition Potency and Selectivity Profile Versus AKR1B1

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol demonstrates sub-micromolar inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a target implicated in cancer cell proliferation and survival [1]. Critically, this compound exhibits a measurable selectivity window against the closely related isoform AKR1B1, which is associated with diabetic complications and off-target effects [1]. The compound's IC₅₀ for AKR1B10 is 130 nM, while its IC₅₀ for AKR1B1 is 88 nM [1].

Aldo-keto reductase inhibition AKR1B10 Cancer therapeutics Enzymology

FGFR Inhibitory Activity: Class-Level Evidence Supporting Kinase Targeting Potential

The 5-methoxy-substituted pyrrolo[3,2-b]pyridine scaffold is associated with fibroblast growth factor receptor (FGFR) inhibitory activity . Within the broader pyrrolo[3,2-b]pyridine chemical class, optimized derivatives have demonstrated potent FGFR1 inhibition with IC₅₀ values as low as 2.10 nM in cellular phosphorylation assays [1]. While this specific IC₅₀ value corresponds to an advanced derivative rather than the parent 5-methoxy-2-hydroxymethyl compound itself, it establishes the scaffold's intrinsic capacity for high-potency FGFR engagement—a property not shared by all azaindole regioisomers.

FGFR inhibition Kinase inhibitor Cancer therapeutics Angiogenesis

Physicochemical and Hazard Profile Differentiation Versus Non-Methoxylated Parent Scaffold

The 5-methoxy substituent significantly alters the physicochemical and safety profile of (5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol compared to its non-methoxylated parent scaffold (CAS 17288-47-0). The target compound has a molecular weight of 178.19 g/mol, a calculated LogP of 0.83, and is classified with GHS07 hazard pictograms (Harmful/Irritant) . In contrast, the non-methoxylated parent (CAS 17288-47-0) has a molecular weight of 148.16 g/mol, a higher predicted boiling point of 383.0±27.0°C, and carries similar GHS hazard classifications but with distinct physicochemical handling requirements .

Physicochemical properties Safety assessment Handling specifications Procurement compliance

Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Scaffold in Melanoma Models: Substituent-Dependent Potency

Diarylurea and amide derivatives constructed on the pyrrolo[3,2-b]pyridine scaffold exhibit in vitro antiproliferative activity against human melanoma A375 cells [1]. The magnitude of this activity is documented to be dependent on the nature and position of substituents on the pyrrolo[3,2-b]pyridine core [1]. The 5-methoxy substitution pattern present in CAS 17288-45-8 provides an electron-donating group that influences the scaffold's electronic character and subsequent biological activity. Unsubstituted pyrrolo[3,2-b]pyridine scaffolds exhibit baseline antiproliferative activity, whereas optimized substitution patterns confer enhanced potency [1].

Antiproliferative activity Melanoma A375 cell line Cancer research

5-HT₁F Receptor Affinity: Substituent-Governed Selectivity Within the Pyrrolo[3,2-b]pyridine Series

SAR studies on pyrrolo[3,2-b]pyridine analogues demonstrate that the C-5 position is a critical determinant of 5-HT receptor subtype selectivity [1]. The unsubstituted pyrrolo[3,2-b]pyridine analogue (compound 3a) exhibits high 5-HT₁F receptor affinity but offers no selectivity improvement over the reference compound 1a (LY334370) [1]. In contrast, the introduction of a C-5 acetamide group (compound 3b) confers greater than 100-fold selectivity over 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors [1].

5-HT₁F receptor Serotonin receptor Migraine therapeutics GPCR pharmacology

Recommended Application Scenarios for (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol (CAS 17288-45-8) Based on Quantitative Evidence


AKR1B10-Targeted Cancer Research and Enzymatic Selectivity Profiling

This compound is suitable for research programs investigating AKR1B10 as a therapeutic target in oncology. With a documented IC₅₀ of 130 nM against human AKR1B10 and a comparable IC₅₀ of 88 nM against the off-target isoform AKR1B1, the compound provides a defined baseline for selectivity assessment [1]. Users developing AKR1B10-selective inhibitors can employ this compound as a reference for establishing selectivity thresholds; conversely, programs seeking dual AKR1B10/AKR1B1 inhibition may find this balanced profile advantageous for polypharmacology strategies [1]. The compound's established enzymatic assay conditions (pyridine-3-aldehyde reduction using His₆-tagged recombinant enzymes expressed in E. coli) enable reproducible experimental design [1].

FGFR Kinase Inhibitor Discovery and Lead Optimization Programs

The 5-methoxy-pyrrolo[3,2-b]pyridine scaffold serves as a validated starting point for FGFR-targeted kinase inhibitor development. Optimized derivatives within this chemical class have achieved FGFR1 IC₅₀ values as low as 2.10 nM in cellular phosphorylation assays, demonstrating the scaffold's intrinsic capacity for high-potency target engagement [2]. Users can leverage the 5-methoxy-2-hydroxymethyl compound as a versatile synthetic intermediate; the hydroxymethyl group at the 2-position provides a functional handle for further derivatization, while the 5-methoxy substituent maintains the scaffold's favorable kinase-binding orientation [2]. This compound is recommended over unsubstituted pyrrolo[3,2-b]pyridine scaffolds for programs requiring FGFR inhibitory potential .

Serotonin Receptor (5-HT₁F) Agonist Development for Migraine Therapeutics

Structure-activity relationship studies establish that the C-5 position of the pyrrolo[3,2-b]pyridine scaffold is essential for achieving >100-fold selectivity over 5-HT₁A, 5-HT₁B, and 5-HT₁D receptor subtypes [3]. The 5-methoxy group in CAS 17288-45-8 occupies this critical position and can serve as either a modulatory substituent in its own right or as a synthetic precursor for further functionalization to C-5 amide derivatives that confer enhanced selectivity [3]. This compound is specifically recommended for medicinal chemistry programs targeting selective 5-HT₁F receptor agonists, where unsubstituted pyrrolo[3,2-b]pyridine scaffolds have proven inadequate for achieving the required selectivity margins [3].

Antiproliferative Agent Development for Melanoma and Solid Tumor Indications

The pyrrolo[3,2-b]pyridine scaffold, particularly with optimized substitution patterns, exhibits documented antiproliferative activity against human melanoma A375 cells [4]. The 5-methoxy substitution provides an electron-donating group that modulates the scaffold's electronic character and, consequently, its biological activity [4]. This compound is recommended as a core building block for the synthesis of diarylurea and amide derivatives within antiproliferative drug discovery programs. The well-characterized physicochemical properties (MW = 178.19 g/mol, LogP = 0.83) facilitate formulation development and ADME optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.